(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid
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Overview
Description
Preparation Methods
The synthesis of LY307452 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of LY307452 is synthesized through a series of reactions, including amination and carboxylation.
Introduction of the diphenylbutyl group: The diphenylbutyl group is introduced through a substitution reaction, where a suitable leaving group is replaced by the diphenylbutyl moiety.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to obtain LY307452 in its pure form.
Chemical Reactions Analysis
LY307452 undergoes various chemical reactions, including:
Oxidation: LY307452 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert LY307452 into its reduced forms, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY307452 has a wide range of scientific research applications, including:
Chemistry: In chemistry, LY307452 is used as a reference compound for studying the properties and reactions of metabotropic glutamate receptor antagonists.
Biology: In biological research, LY307452 is employed to investigate the role of mGluR2/3 in various physiological and pathological processes.
Medicine: LY307452 has potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia by modulating glutamate signaling.
Industry: In the pharmaceutical industry, LY307452 is used in the development of new drugs targeting mGluR2/3
Mechanism of Action
LY307452 exerts its effects by selectively binding to and inhibiting metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are involved in modulating neurotransmitter release and synaptic plasticity in the central nervous system. By blocking these receptors, LY307452 can alter glutamate signaling, leading to changes in neuronal activity and potentially therapeutic effects in various neurological conditions .
Comparison with Similar Compounds
LY307452 is unique among metabotropic glutamate receptor antagonists due to its high selectivity for mGluR2/3. Similar compounds include:
LY341495: Another selective antagonist of mGluR2/3, but with different chemical properties and potency.
MPEP: A selective antagonist of mGluR5, used for comparison in studies involving mGluR2/3.
APDC: A selective agonist of mGluR2/3, used to study the opposite effects of LY307452
These compounds highlight the specificity and uniqueness of LY307452 in targeting mGluR2/3, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
174393-13-6 |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid |
InChI |
InChI=1S/C21H25NO4/c22-19(21(25)26)14-17(20(23)24)12-7-13-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19H,7,12-14,22H2,(H,23,24)(H,25,26)/t17-,19-/m0/s1 |
InChI Key |
DWLOVDOPFJPWNE-HKUYNNGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(CCCC(CC(C(=O)O)N)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(CC(C(=O)O)N)C(=O)O)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY307452; LY 307452; LY-307452. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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